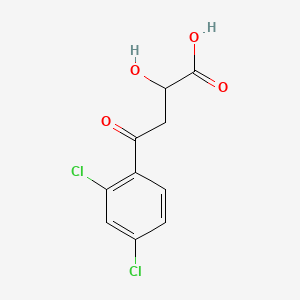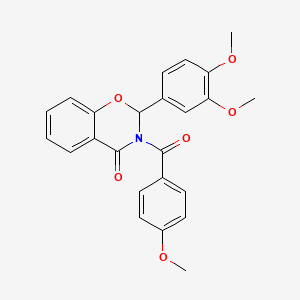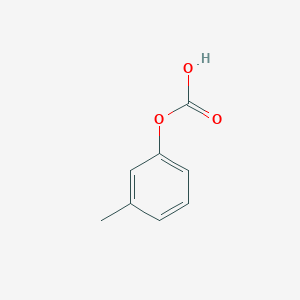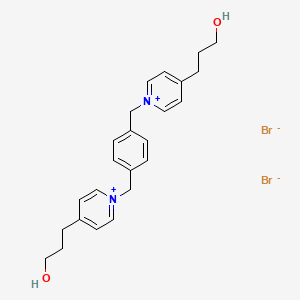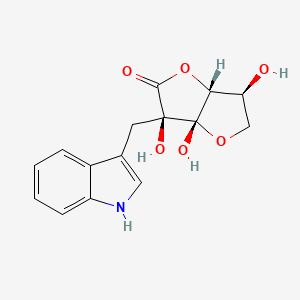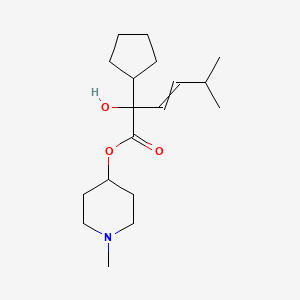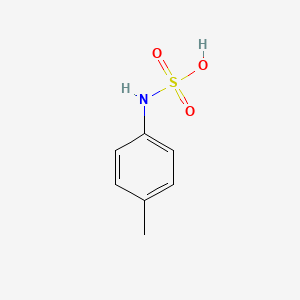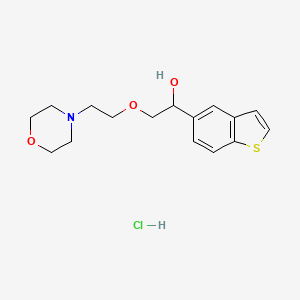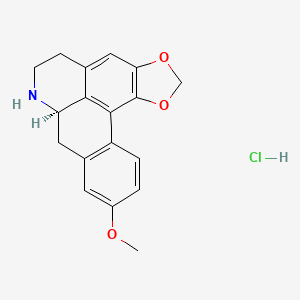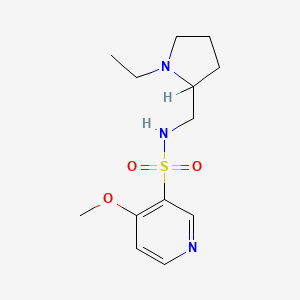
4,4'-Bis((4-(bis(2-hydroxyethyl)amino)-6-(m-sulphoanilino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ベンゼンスルホン酸、2,2’-(1,2-エテンジイル)ビス[5-[[4-[ビス(2-ヒドロキシエチル)アミノ]-6-[(3-スルホフェニル)アミノ]-1,3,5-トリアジン-2-イル]アミノ]- は、さまざまな科学分野で幅広い用途が知られている複雑な有機化合物です。この化合物は、スルホン酸、トリアジン、アミノ基などの複数の官能基を含む複雑な分子構造が特徴です。これらの官能基は、その独自の化学的性質と反応性に貢献しています。
製造方法
合成経路と反応条件
ベンゼンスルホン酸、2,2’-(1,2-エテンジイル)ビス[5-[[4-[ビス(2-ヒドロキシエチル)アミノ]-6-[(3-スルホフェニル)アミノ]-1,3,5-トリアジン-2-イル]アミノ]- の合成には、それぞれ特定の試薬と条件を必要とする複数のステップが含まれます。このプロセスは通常、中間体の調製から始まり、その後、最終生成物を形成するためにさらなる反応にかけられます。これらの反応で使用される一般的な試薬には、スルホン化剤、トリアジン誘導体、アミノ化合物などがあります。反応条件は、目的の生成物が高純度と収率で得られるように、制御された温度、pHレベル、触媒を伴うことがよくあります。
工業生産方法
工業環境では、この化合物の生産は、一貫性と効率を維持するために、大型反応器と自動システムを使用してスケールアップされます。このプロセスには、最終生成物の収率と品質を最適化するために、反応パラメーターの継続的な監視と調整が含まれます。工業生産方法には、不純物を除去して所望の仕様を実現するための結晶化、ろ過、クロマトグラフィーなどの精製ステップも含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid,2,2’-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include sulfonating agents, triazine derivatives, and amino compounds. The reaction conditions often involve controlled temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves continuous monitoring and adjustment of reaction parameters to optimize the yield and quality of the final product. Industrial production methods also incorporate purification steps such as crystallization, filtration, and chromatography to remove impurities and achieve the desired specifications.
化学反応の分析
反応の種類
ベンゼンスルホン酸、2,2’-(1,2-エテンジイル)ビス[5-[[4-[ビス(2-ヒドロキシエチル)アミノ]-6-[(3-スルホフェニル)アミノ]-1,3,5-トリアジン-2-イル]アミノ]- は、以下を含むさまざまな種類の化学反応を起こします。
酸化: この化合物は酸化されてスルホン誘導体になります。
還元: 還元反応は、アミン誘導体の形成につながる可能性があります。
置換: この化合物は求核置換反応を起こし、官能基が他の求核剤に置換されます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやアルコールなどの求核剤などがあります。反応条件は目的の生成物に応じて異なりますが、通常、反応を促進するために制御された温度、溶媒、触媒が含まれます。
生成される主要な生成物
これらの反応から生成される主な生成物には、スルホン誘導体、アミン誘導体、置換トリアジン化合物などがあります。これらの生成物は、元の化合物のコア構造を保持していますが、異なる化学的性質と反応性を示します。
科学研究での用途
ベンゼンスルホン酸、2,2’-(1,2-エテンジイル)ビス[5-[[4-[ビス(2-ヒドロキシエチル)アミノ]-6-[(3-スルホフェニル)アミノ]-1,3,5-トリアジン-2-イル]アミノ]- は、以下を含む科学研究で幅広い用途があります。
化学: 有機合成における試薬として、およびさまざまな化学反応の触媒として使用されます。
生物学: 生化学アッセイで、および生体分子の標識剤として使用されます。
医学: その潜在的な治療特性、および薬剤製剤の成分として調査されています。
工業: 染料、顔料、その他の特殊化学品の製造に使用されます。
科学的研究の応用
Benzenesulfonic acid,2,2’-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a labeling agent for biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
ベンゼンスルホン酸、2,2’-(1,2-エテンジイル)ビス[5-[[4-[ビス(2-ヒドロキシエチル)アミノ]-6-[(3-スルホフェニル)アミノ]-1,3,5-トリアジン-2-イル]アミノ]- の作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物の官能基により、酵素、受容体、その他の生体分子に結合してその活性を調節し、さまざまな生化学的反応を誘発できます。正確な経路と標的は、化合物を使用する特定の用途とコンテキストによって異なります。
類似の化合物との比較
類似の化合物
ベンゼンスルホン酸、2,2’-(1,2-エテンジイル)ビス[5-ニトロ-、二ナトリウム塩: この化合物は、類似のコア構造を共有していますが、ニトロ基とナトリウム塩の存在が異なります.
2,2′-(1,2-エテンジイル)ビス{5-[(4-エトキシフェニル)ジアゼニル]ベンゼンスルホン酸: エトキシフェニル基とジアゼニル基を持つ別の関連化合物.
独自性
ベンゼンスルホン酸、2,2’-(1,2-エテンジイル)ビス[5-[[4-[ビス(2-ヒドロキシエチル)アミノ]-6-[(3-スルホフェニル)アミノ]-1,3,5-トリアジン-2-イル]アミノ]- の独自性は、官能基の組み合わせにあります。これは、異なる化学的性質と反応性を与えます。これは、特定の相互作用と反応を必要とする用途で特に価値があります。
類似化合物との比較
Similar Compounds
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, disodium salt: This compound shares a similar core structure but differs in the presence of nitro groups and sodium salts.
2,2′-(1,2-Ethenediyl)bis{5-[(4-ethoxyphenyl)diazenyl]benzenesulfonic acid: Another related compound with ethoxyphenyl and diazenyl groups.
Uniqueness
The uniqueness of Benzenesulfonic acid,2,2’-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]- lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and reactions.
特性
CAS番号 |
5131-70-4 |
|---|---|
分子式 |
C40H44N12O16S4 |
分子量 |
1077.1 g/mol |
IUPAC名 |
5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C40H44N12O16S4/c53-17-13-51(14-18-54)39-47-35(41-27-3-1-5-31(21-27)69(57,58)59)45-37(49-39)43-29-11-9-25(33(23-29)71(63,64)65)7-8-26-10-12-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(15-19-55)16-20-56)42-28-4-2-6-32(22-28)70(60,61)62/h1-12,21-24,53-56H,13-20H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50)/b8-7+ |
InChIキー |
NCIZQSIIFQYLMW-BQYQJAHWSA-N |
異性体SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)N(CCO)CCO)S(=O)(=O)O)S(=O)(=O)O |
正規SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)N(CCO)CCO)S(=O)(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


